molecular formula C10H9NO2 B083991 6-methoxyquinolin-2(1H)-one CAS No. 13676-00-1

6-methoxyquinolin-2(1H)-one

Cat. No. B083991
CAS RN: 13676-00-1
M. Wt: 175.18 g/mol
InChI Key: MLHXCMWXUMCLNK-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 6-methoxyquinolin-2(1H)-one and its derivatives involves various chemical reactions, including one-pot cascade synthesis, cyclization, nitrification, chlorination, and more. For instance, Jingjing Shi et al. (2015) developed a versatile method for the one-pot cascade synthesis of diverse N-methoxyisoquinolinediones using Rh(III)-catalyzed regioselective carbenoid insertion C-H activation/cyclization (Shi et al., 2015). Additionally, Lei Zhao et al. (2017) synthesized 4-chloro-6-methoxy-2-methyl-3-nitroquinoline from 4-methoxyaniline through steps including cyclization, nitrification, and chlorination, demonstrating a method suitable for large-scale studies (Zhao et al., 2017).

Molecular Structure Analysis

Molecular structure analysis involves understanding the geometric arrangement of atoms within the compound. S. Murugavel et al. (2017) conducted a comprehensive analysis using various spectral techniques and quantum chemical calculations to characterize the novel compound 4-chloro-8-methoxyquinoline-2(1H)-one (4CMOQ) (Murugavel et al., 2017).

Chemical Reactions and Properties

6-methoxyquinolin-2(1H)-one participates in various chemical reactions, contributing to its diverse chemical properties. For example, the work by O. V. Dyablo et al. (2015) discusses the synthesis involving reactions with dimethylamine solution in alcohol, leading to nucleophilic substitution and the formation of quinoline proton sponges (Dyablo et al., 2015).

Physical Properties Analysis

The physical properties of 6-methoxyquinolin-2(1H)-one derivatives, such as solubility, melting point, and crystalline structure, can be inferred from their synthesis and molecular structure. The crystalline structure of these compounds, as revealed by X-ray diffraction studies, plays a crucial role in understanding their physical properties.

Chemical Properties Analysis

The chemical properties, including reactivity, stability, and functional group behavior, are closely tied to the molecular structure of 6-methoxyquinolin-2(1H)-one. Studies like those by E. Ramachandran et al. (2012), which explore the synthesis and characterization of palladium(II) complexes of 6-methoxy-2-oxo-1,2-dihydroquinoline-3-carbaldehyde thiosemicarbazones, provide insight into the chemical behavior and potential applications of these compounds (Ramachandran et al., 2012).

Scientific Research Applications

Application in Cancer Research

  • Summary of Application: Quinoline, a privileged scaffold, has been associated with multiple biological activities like antiviral, antibacterial, antimalarial, antifungal, antitubercular, antileishmanial, anti-inflammatory, anti-HIV, and anticancer . Scientists have been developing new anticancer moieties by sequentially modifying the substituents attached to quinoline .
  • Methods of Application: The methods involve chemical synthesis of quinoline derivatives, followed by testing their anticancer activity. This includes structure-activity relationship studies, molecular docking studies, and understanding their mechanism of action .

Application in Organic Chemistry

  • Summary of Application: 6-methoxyquinolin-2(1H)-one has been used in a method that promotes direct electron transfer between alkyl carboxylic acids and excited state substrates for C-H alkylation .
  • Methods of Application: The method involves the use of light to induce direct electron transfer between alkyl carboxylic acids and excited state substrates .
  • Results or Outcomes: This method provides a mild approach for C-H alkylation of 6-methoxyquinolin-2(1H)-one without involving any catalysts or additives .

Application in Antimicrobial Research

  • Summary of Application: 6-methoxyquinoline-3-carbonitrile derivatives, which include 6-methoxyquinolin-2(1H)-one, have been synthesized and evaluated for their antimicrobial properties .
  • Methods of Application: The methods involve chemical synthesis of 6-methoxyquinoline-3-carbonitrile derivatives, followed by testing their antimicrobial activity .
  • Results or Outcomes: The results of the antimicrobial evaluation are not provided in the source .

Application in Photocatalysis

  • Summary of Application: 6-methoxyquinolin-2(1H)-one has been used in a method that promotes direct electron transfer between alkyl carboxylic acids and excited state substrates for C-H alkylation .
  • Methods of Application: The method involves the use of light to induce direct electron transfer between alkyl carboxylic acids and excited state substrates .
  • Results or Outcomes: This method provides a mild approach for C-H alkylation of 6-methoxyquinolin-2(1H)-one without involving any catalysts or additives .

Application in Antiplasmodial and Antitrypanosomal Research

  • Summary of Application: A series of novel thiosemicarbazones (TSCs) derived from 2-oxoquinoline scaffold, which includes 6-methoxyquinolin-2(1H)-one, have been synthesized and evaluated for their antiplasmodial and antitrypanosomal properties .
  • Methods of Application: The methods involve chemical synthesis of 2-oxoquinoline-based thiosemicarbazone derivatives, followed by testing their antiplasmodial and antitrypanosomal activity .
  • Results or Outcomes: The results of the antiplasmodial and antitrypanosomal evaluation are not provided in the source .

Safety And Hazards

The safety data sheet for 6-Methoxyquinolin-2(1H)-one indicates that it may be harmful if swallowed or in contact with skin and causes eye irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapours/spray, not to get in eyes, on skin, or on clothing, and to wear protective gloves/protective clothing/eye protection/face protection .

properties

IUPAC Name

6-methoxy-1H-quinolin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NO2/c1-13-8-3-4-9-7(6-8)2-5-10(12)11-9/h2-6H,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLHXCMWXUMCLNK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)NC(=O)C=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70281268
Record name 6-methoxyquinolin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70281268
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

175.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-methoxyquinolin-2(1H)-one

CAS RN

13676-00-1
Record name 13676-00-1
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=21035
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 6-methoxyquinolin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70281268
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Hydroxy-6-methoxyquinoline
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

To a solution of 6-methoxyquinoline (2.08 g) in CHCl3 (45 mL) at r.t. was added m-chloroperoxybenzoic acid (3.38 g) portionwise over 10 min. After 30 min., CHCl3 (50 mL) was added and the solution washed with saturated aq. NaHCO3 (3×), dried (MgSO4) and concentrated. A portion of this material (500 mg) in DMF (10 mL) was treated with trifluoroacetic anhydride (TFAA) and stirred at r.t. for 17 hr. The TFAA was removed under vacuum and to the resulting solution was added water (60 mL). The mixture was extracted with EtOAc (6×) and the combined organics were dried (MgSO4) and concentrated. Trituration of the resulting material with acetone provided the title compound as a pale yellow solid.
Quantity
2.08 g
Type
reactant
Reaction Step One
Quantity
3.38 g
Type
reactant
Reaction Step One
Name
Quantity
45 mL
Type
solvent
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
44
Citations
GC Enoua, G Lahm, G Uray… - Journal of Heterocyclic …, 2014 - Wiley Online Library
4‐Chlorocarbostyrils 3, 12, 17, 24, 26 with methoxy substituents in 6, 7, or 6,7‐position react with potassium cyanide in ap‐toluenesulfinate mediated reaction either to the highly …
Number of citations: 8 onlinelibrary.wiley.com
GC Enoua, G Uray, W Stadlbauer - Journal of Heterocyclic …, 2012 - Wiley Online Library
Highly fluorescent and stable 3‐aryl‐6‐methoxy‐2‐oxoquinoline‐4‐carbonitriles 6 (λ exc = 408 nm and λ em = 510 nm) were synthesized starting from appropriate arylmalonates 2. …
Number of citations: 8 onlinelibrary.wiley.com
GC Enoua, G Lahm, G Uray… - Journal of Heterocyclic …, 2014 - Wiley Online Library
The sodium p‐toluenesulfinate mediated reaction of potassium cyanide with 4‐chlorocarbostyrils 8, 16, 18, and 23 gave in all cases the highly fluorescent and stable 6‐methoxy‐2‐…
Number of citations: 7 onlinelibrary.wiley.com
YF Chen, YC Lin, SL Morris‐Natschke… - British Journal of …, 2015 - Wiley Online Library
Background and Purpose 4‐ P henylquinolin‐2(1 H )‐one (4‐ PQ ) derivatives can induce cancer cell apoptosis. Additional new 4‐ PQ analogs were investigated as more effective, less …
Number of citations: 24 bpspubs.onlinelibrary.wiley.com
AA Ghoneim, NM Morsy - Journal of the Iranian Chemical Society, 2018 - Springer
The aim of the work is synthesis of some novel azo dye from 1,2-dihydro-4-hydroxy-2-oxoquinoline-6-sulfonic acid (3), 4-hydroxy-6-methoxyquinolin-2(1H)-one (4), and 4-hydroxy-6-…
Number of citations: 9 link.springer.com
CL Chen, IL Chen, JJ Chen, DC Wei… - Journal of the Chilean …, 2015 - SciELO Chile
Alkylation of quinolin-2 (1H)-one (1) and its C (6) and C (7) substituted dervatives (OMe, OBn, and Cl) with 2-bromoacetophenone or chloroacetone under basic condition (K 2 CO 3 in …
Number of citations: 3 www.scielo.cl
S Mukhopadhyay, RS Singh, RP Paitandi… - Dalton …, 2017 - pubs.rsc.org
Synthesis of terpyridyl based ligands 3-([2,2′:6′,2′′-terpyridin]-4′-yl)-7-methoxy-2-(methylthio)-quinolone, (L1); 3-([2,2′:6′,2′′-terpyridin]-4′-yl)-6-methoxyquinolin-2(1H)-…
Number of citations: 35 pubs.rsc.org
MB de Macedo, R Kimmel, D Urankar… - European Journal of …, 2017 - Elsevier
In this study, a 50-membered library of substituted 4-hydroxyquinolin-2(1H)-ones and two closely related analogues was designed, scored in-silico for drug likeness and subsequently …
Number of citations: 18 www.sciencedirect.com
G LAHM, GC ENOUA, G URAY, W STADLBAUER - sciforum.net
The research on fluorescent carbostyrils of the general type I has been going on in our work group for several years [1]. In the course of these investigations we found that carbostyrils of …
Number of citations: 0 sciforum.net
NB Ghate, D Chaudhuri, S Panja… - Journal of natural …, 2018 - ACS Publications
The search for new plant-based anti-inflammatory drugs continues in order to overcome the detrimental side effects of conventional anti-inflammatory agents, both steroidal and …
Number of citations: 11 pubs.acs.org

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